molecular formula C8H4F4N2 B2857243 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile CAS No. 1807176-08-4

2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile

Cat. No. B2857243
CAS RN: 1807176-08-4
M. Wt: 204.128
InChI Key: CBOIQUHGIYWOAB-UHFFFAOYSA-N
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Description

“2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile” is a chemical compound with the CAS Number: 1807176-08-4 . It has a molecular weight of 204.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid powder at ambient temperature .

Scientific Research Applications

Synthesis of Bicalutamide Intermediate

A study conducted by Zhang Tong-bin (2012) explored the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, which is an intermediate for the creation of bicalutamide. This process involved bromination, Grignard reaction, cyanidation, and amination, yielding a 49.2% overall yield. The method developed is environmentally friendly and practical for industrial applications (Zhang Tong-bin, 2012).

Synthesis of Androgen Receptor Antagonists

Li Zhi-yu (2012) reported the synthesis of MDV3100, an androgen receptor antagonist, starting from 4-amino-2-(trifluoromethyl)benzonitrile. This compound was synthesized via a series of reactions including cyanidation and amination, demonstrating its role in developing therapeutically relevant compounds (Li Zhi-yu, 2012).

Polymer Solar Cell Efficiency

Jeong et al. (2011) utilized a compound structurally similar to 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells (PSCs). The addition of ATMB led to increased power conversion efficiency due to enhanced short circuit current and fill factor, demonstrating the potential of fluoro compounds in improving solar cell performance (Jeong et al., 2011).

Synthesis of Fluorinated Polyimides

Xie et al. (2001) synthesized soluble fluoro-polyimides by reacting a fluorine-containing aromatic diamine, similar to this compound, with aromatic dianhydrides. This resulted in polyimides with excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the utility of fluorinated compounds in materials science (Xie et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOIQUHGIYWOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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